molecular formula C12H16BrN B12435295 3-[(3-Bromophenyl)methyl]piperidine

3-[(3-Bromophenyl)methyl]piperidine

Cat. No.: B12435295
M. Wt: 254.17 g/mol
InChI Key: OQMGNSSAEYCFRL-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methyl]piperidine: is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms The compound this compound is characterized by the presence of a bromophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-[(3-Bromophenyl)methyl]piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically proceeds under mild conditions and is tolerant of various functional groups.

Example Synthetic Route:

    Starting Materials: 3-Bromobenzyl chloride and piperidine.

    Catalyst: Palladium(0) complex.

    Base: Potassium carbonate.

    Solvent: Tetrahydrofuran (THF).

    Reaction Conditions: The reaction mixture is heated to reflux for several hours.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

3-[(3-Bromophenyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a suitable base.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Phenyl-substituted piperidine.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry:

3-[(3-Bromophenyl)methyl]piperidine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

In medicinal chemistry, piperidine derivatives are known for their pharmacological activities. This compound may serve as a precursor for the synthesis of compounds with potential therapeutic applications, such as anti-cancer, anti-inflammatory, and antimicrobial agents .

Industry:

The compound can be used in the development of new materials, including polymers and catalysts. Its unique structure allows for the modification of physical and chemical properties of the resulting materials.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methyl]piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity and selectivity towards specific targets, while the piperidine ring can modulate the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

    Piperidine: The parent compound, which lacks the bromophenyl group.

    3-Phenylmethylpiperidine: Similar structure but without the bromine atom.

    4-[(4-Bromophenyl)methyl]piperidine: Similar structure with the bromine atom at a different position.

Uniqueness:

3-[(3-Bromophenyl)methyl]piperidine is unique due to the presence of the bromine atom at the 3-position of the phenyl group. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1,3,5,8,11,14H,2,4,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMGNSSAEYCFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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